5-Amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5) is a highly reactive, tri-iodinated aromatic building block essential for the commercial synthesis of non-ionic X-ray contrast media, including Iohexol, Iopamidol, and Ioversol[1]. Featuring two highly electrophilic acyl chloride groups and a nucleophilic free amino group on a radiopaque triiodobenzene core, this compound acts as the central branching node for attaching hydrophilic polyhydroxyalkyl chains. From a procurement perspective, sourcing this pre-activated dichloride—rather than its diacid precursor—eliminates the need for hazardous, ton-scale chlorination steps using thionyl chloride or phosgene at the API manufacturing site, thereby streamlining production workflows and reducing the burden of managing corrosive byproducts [1].
Attempting to substitute 5-Amino-2,4,6-triiodoisophthaloyl dichloride with its unactivated precursor (5-amino-2,4,6-triiodoisophthalic acid) or pre-acetylated analogs (such as 5-acetamido-2,4,6-triiodoisophthaloyl dichloride) fundamentally disrupts established API manufacturing routes [1]. The diacid precursor is virtually unreactive toward the sterically hindered amino alcohols required for contrast media, demanding either costly coupling reagents or in situ chlorination that generates difficult-to-remove dimeric impurities and N-sulfinyl byproducts. Conversely, using a pre-acetylated analog restricts the downstream chemistry, preventing the synthesis of APIs like Iohexol that require specific N-alkylation or alternative acylation at the 5-position. Therefore, the exact free-amino dichloride is non-interchangeable for facilities requiring a versatile, high-yield intermediate for multiple contrast agents.
In the synthesis of non-ionic contrast media, the activation state of the carboxylic acid groups dictates the economic viability of the amidation step. 5-Amino-2,4,6-triiodoisophthaloyl dichloride enables direct, catalyst-free amidation with primary amines and amino alcohols in aprotic solvents (such as DMAc), routinely achieving yields exceeding 85–98% [1]. In contrast, the baseline 5-amino-2,4,6-triiodoisophthalic acid (diacid) requires either expensive stoichiometric coupling reagents or prior activation, which is inefficient for ton-scale manufacturing.
| Evidence Dimension | Amidation yield and reagent requirement |
| Target Compound Data | >85-98% yield via direct amidation in DMAc without coupling agents |
| Comparator Or Baseline | 5-Amino-2,4,6-triiodoisophthalic acid (requires coupling agents or prior chlorination) |
| Quantified Difference | Elimination of coupling reagents while maintaining near-quantitative conversion |
| Conditions | Reaction with amines (e.g., allylamine or amino alcohols) in N,N-dimethylacetamide (DMAc) |
Procuring the pre-activated dichloride directly bypasses the need for costly coupling agents or hazardous in-house chlorination, drastically reducing the cost of goods for API synthesis.
The in situ generation of the acid chloride from the diacid using thionyl chloride inherently produces an N-sulfinyl intermediate and up to 1-3% of dimeric amide and anhydride impurities at elevated temperatures [1]. Procuring isolated, highly purified 5-Amino-2,4,6-triiodoisophthaloyl dichloride (>97% purity) ensures these process-limiting byproducts have already been removed via controlled hydrolysis and fractional crystallization. Using crude in situ mixtures forces these impurities into the downstream amidation steps, where they are exceptionally difficult to separate from the highly water-soluble final contrast agents.
| Evidence Dimension | Impurity carryover into amidation step |
| Target Compound Data | >97% purity, <1% N-sulfinyl intermediate |
| Comparator Or Baseline | In situ generated acid chloride (contains N-sulfinyl intermediate and dimeric byproducts) |
| Quantified Difference | Reduction of critical dimeric impurities from ~1-3% to <1% |
| Conditions | Ton-scale chlorination vs. procurement of optimized, fractionally crystallized intermediate |
Starting with high-purity isolated dichloride prevents downstream yield losses and avoids costly, complex chromatographic purifications of the final water-soluble API.
5-Amino-2,4,6-triiodoisophthaloyl dichloride retains a free amino group at the 5-position, providing a critical synthetic branching point. Unlike 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, which locks the molecule into the acetamido pathway, the free amine allows for late-stage N-alkylation (required for Iohexol) or specialized acylation (required for Iopamidol and Iobitridol)[1]. This makes the free-amino dichloride a universal platform precursor for multiple blockbuster contrast media, whereas the acetylated comparator is strictly limited to a subset of products.
| Evidence Dimension | Downstream API compatibility |
| Target Compound Data | Compatible with Iohexol, Iopamidol, Ioversol, and Iobitridol synthesis |
| Comparator Or Baseline | 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride (incompatible with Iohexol's N-alkylation requirements) |
| Quantified Difference | Broader utility across at least 4 major commercial APIs vs. restricted utility |
| Conditions | Multi-product API manufacturing facility |
Sourcing the free-amino dichloride allows procurement teams to consolidate raw material supply chains for multiple different contrast media APIs into a single platform intermediate.
Where this compound is the right choice for serving as the central tri-iodinated core, allowing for rapid double amidation with polyhydroxyalkylamines followed by specific functionalization of the 5-amino group[1].
Where this compound is the right choice for researchers designing bile-duct specific or bone-targeted radiopaque agents (e.g., BDICA), utilizing the dual acid chlorides for attaching targeting ligands like lactobionic acid [2].
Where this compound is the right choice for procurement teams looking to stock a single, highly pure, versatile intermediate that can be diverted into multiple different non-ionic contrast media production lines [1].
Irritant;Environmental Hazard